molecular formula C25H23NO6 B11166095 2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid

2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid

Cat. No.: B11166095
M. Wt: 433.5 g/mol
InChI Key: HCMATYWCWYGVSJ-UHFFFAOYSA-N
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Description

2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furochromene core, followed by the introduction of the acetyl and amino groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid can be compared with other similar compounds, such as:

    Furochromenes: Other furochromene derivatives with different substituents.

    Flavonoids: Compounds with similar structural features but different biological activities.

    Triazoles: Compounds with similar functional groups but different core structures.

Biological Activity

2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid is a complex organic compound that belongs to the class of meroterpenoids. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This article will delve into the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C24H21NO6C_{24}H_{21}NO_6 with a molecular weight of 419.4 g/mol. The IUPAC name is (2R)-2-[[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]propanoic acid. The structure contains a furochromenone core that contributes to its biological activity.

PropertyValue
Molecular FormulaC24H21NO6
Molecular Weight419.4 g/mol
IUPAC Name(2R)-2-[[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]propanoic acid
InChI KeyTVPMVMKMEIGGDH-CQSZACIVSA-N

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in key biological pathways.

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting the expression of inflammatory mediators such as TNF-alpha and nitric oxide, which are crucial in inflammatory responses .
  • Anti-cancer Properties : Research indicates that similar meroterpenoids exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from fungal sources have demonstrated significant inhibitory effects on tumor growth .
  • Neuroprotective Effects : Some studies suggest that meroterpenoids can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other furochromenone derivatives suggest that it may share similar biological activities. For instance:

Compound NameBiological ActivitySource
Compound AAnti-cancerFungal origin
Compound BAnti-inflammatoryPlant-derived
Compound CNeuroprotectiveMarine organism

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the effects of various meroterpenoids on lung cancer cells, reporting IC50 values indicating potent cytotoxicity for certain derivatives . The specific effects of 2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-y]}acetyl)butanoic acid in this context require further investigation but suggest promising therapeutic potential.
  • Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of meroterpenoids by assessing their ability to reduce pro-inflammatory cytokines in vitro . The findings indicate that compounds with similar structures can modulate inflammatory responses effectively.

Properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

2-[[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C25H23NO6/c1-4-20(24(28)29)26-23(27)10-17-14(3)16-9-18-19(15-7-5-13(2)6-8-15)12-31-21(18)11-22(16)32-25(17)30/h5-9,11-12,20H,4,10H2,1-3H3,(H,26,27)(H,28,29)

InChI Key

HCMATYWCWYGVSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)CC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)C)C

Origin of Product

United States

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